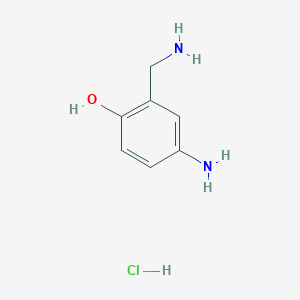
4-Amino-2-(aminomethyl)phenol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-(aminomethyl)phenol;hydrochloride is a chemical compound with the molecular formula C7H10N2O·HCl. It is a derivative of phenol, characterized by the presence of amino groups at the 4 and 2 positions on the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(aminomethyl)phenol;hydrochloride typically involves the nitration of phenol followed by reduction. One common method includes the partial hydrogenation of nitrobenzene to produce phenylhydroxylamine, which then rearranges to form 4-aminophenol . This intermediate can be further modified to introduce the aminomethyl group at the 2-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts such as Raney Nickel for hydrogenation reactions. The process is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-(aminomethyl)phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride in anhydrous ethanol are used.
Substitution: Conditions often involve the use of acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones from oxidation and substituted phenols from electrophilic substitution.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-(aminomethyl)phenol;hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including analgesics like paracetamol.
Industry: The compound is used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-Amino-2-(aminomethyl)phenol;hydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with enzymes, affecting their activity. The compound can also participate in redox reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminophenol: A simpler analog with only one amino group.
2-Aminophenol: Another analog with the amino group at the 2-position.
4-Hydroxyaniline: A compound with similar functional groups but different substitution patterns.
Uniqueness
4-Amino-2-(aminomethyl)phenol;hydrochloride is unique due to the presence of both amino and hydroxyl groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
159621-78-0 |
|---|---|
Molekularformel |
C7H11ClN2O |
Molekulargewicht |
174.63 g/mol |
IUPAC-Name |
4-amino-2-(aminomethyl)phenol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-4-5-3-6(9)1-2-7(5)10;/h1-3,10H,4,8-9H2;1H |
InChI-Schlüssel |
AOPUSBIMGTVUPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)CN)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene](/img/structure/B14276248.png)
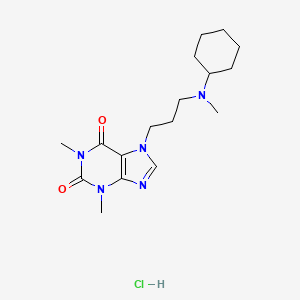

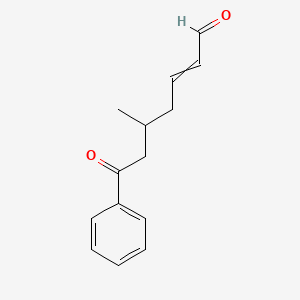
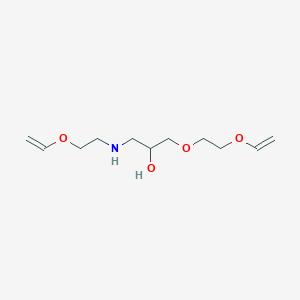

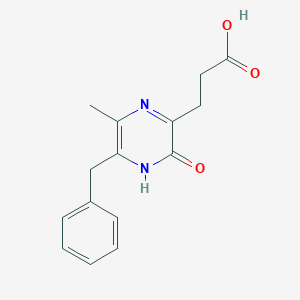
![2-Propenoic acid, 2-[[(1,1-dimethylethyl)dioxy]methyl]-, ethyl ester](/img/structure/B14276294.png)


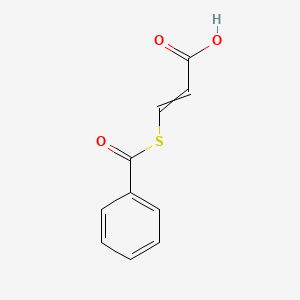
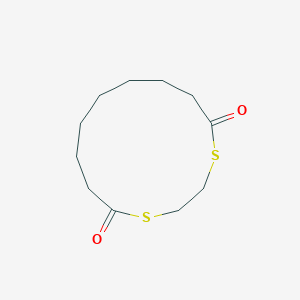
![1,1'-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol)](/img/structure/B14276328.png)
